molecular formula C5H7NOS B1525404 (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol CAS No. 1315378-57-4

(1R)-1-(1,3-thiazol-5-yl)ethan-1-ol

Cat. No. B1525404
M. Wt: 129.18 g/mol
InChI Key: KGTHTAOYPYNCFX-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(1,3-thiazol-5-yl)ethan-1-ol, also known as (1R)-1-thiazolylethanol, is a synthetic organic compound and a derivative of thiazole, an aromatic heterocyclic compound. It is an important intermediate used in the synthesis of various pharmaceuticals, and has been extensively studied by scientists due to its potential applications in drug discovery and development. In

Scientific Research Applications

(1R)-1-thiazolylethanol has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has also been used to synthesize new compounds with potential applications in the treatment of cancer and other diseases. In addition, (1R)-1-thiazolylethanol has been used in the synthesis of peptide-based drugs, which can be used to target specific proteins and enzymes in the body.

Mechanism Of Action

(1R)-1-thiazolylethanol is an intermediate that is used in the synthesis of various pharmaceuticals, and its mechanism of action is dependent on the drug it is used to synthesize. For example, it can be used to synthesize anti-inflammatory drugs, which work by blocking the production of certain inflammatory molecules. It can also be used to synthesize anticonvulsants, which work by blocking the activity of certain neurotransmitters in the brain.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1R)-1-thiazolylethanol are dependent on the drug it is used to synthesize. For example, it can be used to synthesize anti-inflammatory drugs, which can reduce inflammation and pain. It can also be used to synthesize anticonvulsants, which can reduce seizures and improve cognitive function. In addition, (1R)-1-thiazolylethanol can be used to synthesize peptide-based drugs, which can target specific proteins and enzymes in the body and have various therapeutic effects.

Advantages And Limitations For Lab Experiments

(1R)-1-thiazolylethanol is a versatile synthetic intermediate that can be used to synthesize various pharmaceuticals. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, it is important to note that (1R)-1-thiazolylethanol can be toxic and can cause skin and eye irritation, so it is important to take safety precautions when working with it.

Future Directions

(1R)-1-thiazolylethanol has potential applications in the synthesis of various pharmaceuticals, and there are many potential future directions for research. For example, scientists could investigate the use of (1R)-1-thiazolylethanol in the synthesis of peptide-based drugs for the treatment of cancer and other diseases. In addition, scientists could investigate the use of (1R)-1-thiazolylethanol in the synthesis of novel compounds with potential therapeutic applications. Finally, scientists could explore the use of (1R)-1-thiazolylethanol as a starting material for the synthesis of other compounds with potential applications in drug discovery and development.

properties

IUPAC Name

(1R)-1-(1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTHTAOYPYNCFX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1,3-thiazol-5-yl)ethan-1-ol

CAS RN

1315378-57-4
Record name (1R)-1-(1,3-thiazol-5-yl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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